

Synthesis and Purification of N-formylvarenicline Reference Standard: An Application Note

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Compound of Interest

Compound Name: *N-formylvarenicline*

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Abstract

This document provides a comprehensive guide to the synthesis, purification, and characterization of **N-formylvarenicline**, a known impurity and metabolite of varenicline. The synthesis is achieved through a direct formylation of varenicline using formic acid. Purification of the target compound to a reference standard quality is accomplished using preparative High-Performance Liquid Chromatography (HPLC). Characterization and purity assessment are conducted using HPLC, High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy. This reference standard is critical for the accurate quantification of **N-formylvarenicline** in varenicline drug substances and products, ensuring their quality and safety.

Introduction

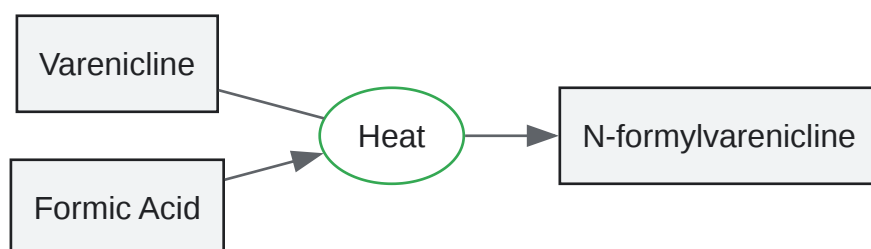
Varenicline, a partial agonist of the $\alpha 4\beta 2$ nicotinic acetylcholine receptor, is a widely used medication for smoking cessation. During its synthesis, formulation, and storage, various impurities can arise. One such impurity is **N-formylvarenicline**, which is formed from the reaction of varenicline with formic acid, a common degradation product of excipients.^{[1][2]} As a significant degradation product, the availability of a well-characterized **N-formylvarenicline** reference standard is essential for analytical method development, validation, and routine

quality control of varenicline. This application note details a robust methodology for the synthesis and purification of **N-formylvarenicline** to meet the stringent purity requirements of a reference standard.

Synthesis of N-formylvarenicline

The synthesis of **N-formylvarenicline** is based on the direct N-formylation of the secondary amine group of varenicline.

Reaction Scheme



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Caption: Synthesis of **N-formylvarenicline**.

Experimental Protocol

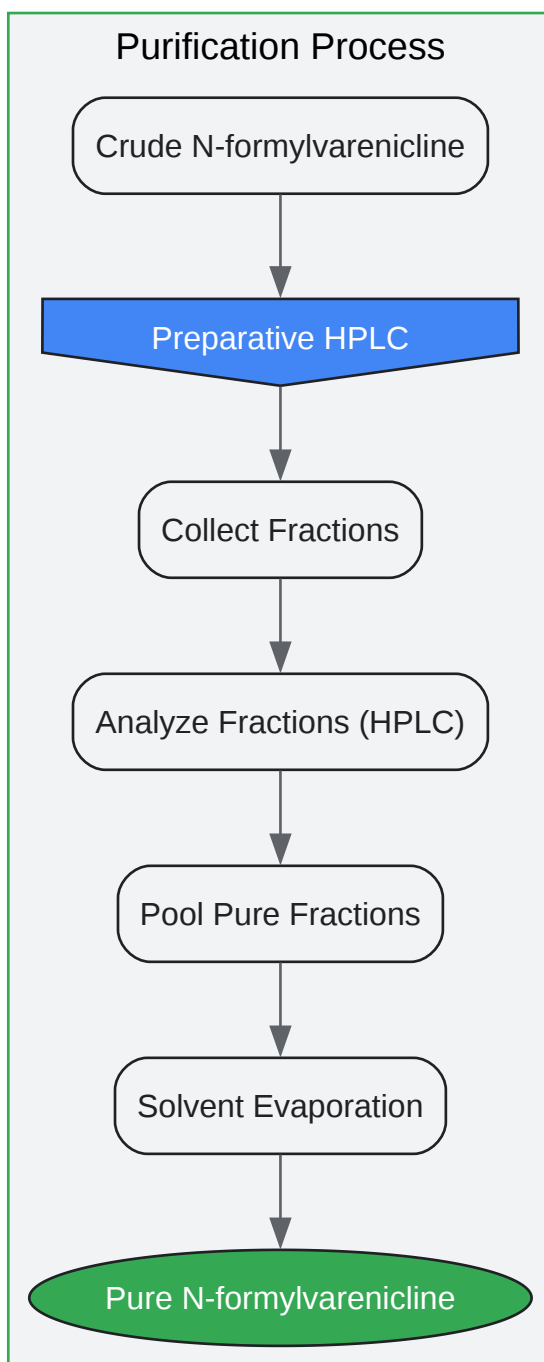
- Materials:
 - Varenicline free base
 - Formic acid (≥98%)
 - Toluene
 - Sodium bicarbonate (NaHCO_3)
 - Anhydrous sodium sulfate (Na_2SO_4)
 - Ethyl acetate
 - Hexane

- Procedure:
 1. In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve varenicline (1.0 eq) in toluene.
 2. Add formic acid (1.2 eq) to the solution.
 3. Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. Water will be collected in the Dean-Stark trap.
 4. Upon completion of the reaction, cool the mixture to room temperature.
 5. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
 6. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude **N-formylvarenicline**.

Purification of N-formylvarenicline

The crude product is purified by preparative HPLC to achieve the high purity required for a reference standard.

Purification Workflow



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Caption: Purification workflow for **N-formylvarenicline**.

Preparative HPLC Protocol

A preparative HPLC method was adapted from a procedure used for the isolation of a related varenicline impurity.[3]

Parameter	Value
Instrument	Preparative HPLC system
Column	C18, 10 μ m, 250 x 20 mm
Mobile Phase A	0.02 M Ammonium Acetate in Water
Mobile Phase B	Methanol
Gradient	Isocratic (e.g., 70:30 A:B, to be optimized)
Flow Rate	15 mL/min
Detection	UV at 235 nm
Sample Preparation	Crude product dissolved in methanol

Procedure:

- Dissolve the crude **N-formylvarenicline** in a minimal amount of methanol.
- Inject the sample onto the preparative HPLC system.
- Collect fractions based on the UV chromatogram.
- Analyze the collected fractions for purity using analytical HPLC.
- Pool the fractions containing the pure **N-formylvarenicline**.
- Remove the solvent from the pooled fractions under reduced pressure to yield the purified **N-formylvarenicline** as a solid.

Characterization and Purity Analysis

The identity and purity of the synthesized **N-formylvarenicline** reference standard are confirmed by HRMS, NMR, and HPLC.

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to confirm the molecular formula of the synthesized compound.

Parameter	Value
Instrument	High-Resolution Mass Spectrometer (e.g., Q-TOF)
Ionization Mode	Electrospray Ionization (ESI), Positive
Calculated Mass	$[M+H]^+ = 240.1131$ Da
Observed Mass	To be determined

The calculated exact mass for the protonated molecule of **N-formylvarenicline** ($C_{14}H_{14}N_3O^+$) is 240.1131 Da.^[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and ^{13}C NMR spectroscopy are used to confirm the structure of **N-formylvarenicline**. The presence of a formyl proton signal and the corresponding carbonyl carbon signal are key indicators.

Nucleus	Expected Chemical Shift Range (ppm)
1H NMR	~8.0-8.5 (formyl proton)
^{13}C NMR	~160-165 (formyl carbon)

HPLC Purity Analysis

The purity of the final product is determined by analytical HPLC.

Parameter	Value
Instrument	Analytical HPLC with UV detector
Column	C18, 5 µm, 150 x 4.6 mm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Gradient	To be developed to ensure separation from impurities
Flow Rate	1.0 mL/min
Detection	UV at 235 nm
Purity Acceptance	≥ 99.5%

Data Summary

Compound	Chemical Formula	Molecular Weight (g/mol)	CAS Number
N-formylvarenicline	C ₁₄ H ₁₃ N ₃ O	239.27	796865-82-2[5][6]

Conclusion

This application note provides a detailed and practical guide for the synthesis and purification of **N-formylvarenicline** to a quality suitable for a reference standard. The described methods are robust and can be readily implemented in a laboratory setting. The availability of this well-characterized reference standard will facilitate the accurate monitoring of this impurity in varenicline, contributing to the overall quality and safety of this important medication.

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